3-Diethylphosphorylaniline
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Overview
Description
3-Diethylphosphorylaniline is an organic compound with the molecular formula C10H16NOP It is characterized by the presence of a diethylphosphoryl group attached to the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Diethylphosphorylaniline typically involves the reaction of aniline with diethylphosphoryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H5NH2+(C2H5O)2PCl→C6H4N(PO(C2H5)2)+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of catalysts and solvents that enhance the reaction rate and yield can also be employed to improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 3-Diethylphosphorylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, or halogens (chlorine, bromine) are used under controlled conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
3-Diethylphosphorylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of specialty chemicals, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 3-Diethylphosphorylaniline involves its interaction with molecular targets through its phosphoryl group. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
3-Dimethylphosphorylaniline: Similar structure but with methyl groups instead of ethyl groups.
3-Diethylphosphorylbenzene: Lacks the amino group, affecting its reactivity and applications.
3-Diethylphosphorylphenol: Contains a hydroxyl group instead of an amino group.
Uniqueness: 3-Diethylphosphorylaniline is unique due to the presence of both the diethylphosphoryl and amino groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
3-diethylphosphorylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16NOP/c1-3-13(12,4-2)10-7-5-6-9(11)8-10/h5-8H,3-4,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRVJASKVTVHKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=O)(CC)C1=CC=CC(=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16NOP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55039-16-2 |
Source
|
Record name | 3-(diethylphosphoryl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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